Dihydroxy Bendamustine-d3
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Overview
Description
Dihydroxy Bendamustine-d3 is a derivative of Bendamustine, a bifunctional alkylating agent used primarily in the treatment of hematologic malignancies such as chronic lymphocytic leukemia and non-Hodgkin’s lymphoma . This compound is characterized by the presence of two hydroxyl groups, which are introduced through hydrolysis .
Scientific Research Applications
Dihydroxy Bendamustine-d3 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of hydroxylated alkylating agents.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored for its potential use in targeted cancer therapies due to its ability to form crosslinks with DNA.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
Target of Action
Dihydroxy Bendamustine-d3, a derivative of Bendamustine, primarily targets DNA within cells . Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . These alkyl groups interact with the DNA bases, leading to intra- and inter-strand crosslinks . This interaction with DNA is crucial for the compound’s cytotoxic effects .
Mode of Action
The mode of action of this compound involves the formation of covalent bonds with DNA bases, resulting in intra- and inter-strand crosslinks . This crosslinking leads to disruptions in the DNA structure, which inhibits DNA replication and transcription, ultimately resulting in cell death . The compound is active against both active and quiescent cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA synthesis and repair . The DNA crosslinks induced by the compound disrupt normal DNA replication and transcription processes . This disruption can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cancer cells .
Pharmacokinetics
Bendamustine, from which this compound is derived, is rapidly metabolized in the body . After intravenous administration, Bendamustine concentrations peak at the end of the infusion . The compound is then rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no cytotoxic activity . Two active minor metabolites, M3 and M4, are primarily formed via CYP1A2 . The systemic exposure to Bendamustine is comparable between adult and pediatric patients .
Result of Action
The primary result of this compound’s action is the induction of cell death . By causing intra- and inter-strand crosslinks in DNA, the compound disrupts normal cellular processes, including DNA replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, effectively inhibiting the growth and proliferation of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s metabolism, particularly if these drugs interact with CYP1A2, the enzyme involved in Bendamustine metabolism . Additionally, factors such as the patient’s age, race, and sex have been shown to have no significant effect on systemic exposure to Bendamustine . The effect of hepatic/renal impairment on bendamustine pharmacokinetics remains to be elucidated .
Biochemical Analysis
Biochemical Properties
Dihydroxy Bendamustine-d3, like Bendamustine, plays a role in biochemical reactions by causing intra- and inter-strand crosslinks between DNA bases resulting in cell death . It interacts with enzymes such as Cytochrome P450 (CYP) 1A2 . The nature of these interactions involves the formation of electrophilic alkyl groups that covalently bond to other molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are similar to those of Bendamustine. It influences cell function by causing cell death, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its function as an alkylating agent. It forms intra- and inter-strand crosslinks between DNA bases, resulting in cell death . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Bendamustine, from which it is derived, is known to have a triphasic elimination with an intermediate half-life of about 40 minutes
Metabolic Pathways
This compound is primarily metabolized via hydrolysis to monohydroxy (HP1) and dihydroxy-bendamustine (HP2) metabolites with low cytotoxic activity . Two active minor metabolites, M3 and M4, are primarily formed via CYP1A2 .
Preparation Methods
The synthesis of Dihydroxy Bendamustine-d3 involves several steps, starting from Bendamustine hydrochloride. The process typically includes hydrolysis to introduce the hydroxyl groups. The synthetic route involves the following steps :
Hydrolysis: Bendamustine hydrochloride is subjected to hydrolysis to form monohydroxy and dihydroxy derivatives.
Protection/Deprotection: Benzyl-protection and deprotection of the amine and carboxylic acid groups are performed to ensure selective reactions.
Saponification: The ester groups are hydrolyzed to form the corresponding acids.
Ring-Opening Reaction: Oxirane rings are opened to introduce additional functional groups.
Esterification: Fischer or Steglish esterification is used to form ester linkages.
Chemical Reactions Analysis
Dihydroxy Bendamustine-d3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . Major products formed from these reactions include various derivatives with modified functional groups.
Comparison with Similar Compounds
Dihydroxy Bendamustine-d3 is unique compared to other similar compounds due to its dual hydroxyl groups, which enhance its reactivity and potential applications. Similar compounds include:
Monohydroxy Bendamustine: A derivative with a single hydroxyl group, less reactive than this compound.
N-desmethyl Bendamustine: A metabolite with a demethylated nitrogen atom, differing in its metabolic pathway and activity
Properties
IUPAC Name |
4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMDIDKYVZPCNV-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.